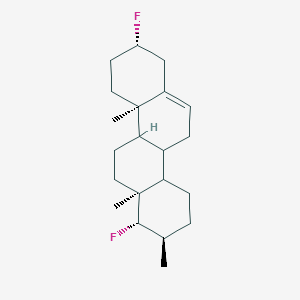
(1S,2R,8S,10aR,12aS)-1,8-difluoro-2,10a,12a-trimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10b,11,12-tetradecahydrochrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of APR19 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups that are essential for the compound’s biological activity. This step often involves selective protection and deprotection strategies to ensure the correct placement of functional groups.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
While specific industrial production methods for APR19 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
APR19 undergoes various chemical reactions, including:
Oxidation: APR19 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Substitution: APR19 can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
APR19 has shown promise in various scientific research applications, including:
Oncology: APR19 has demonstrated anti-tumor activity in preclinical models of breast cancer. .
Endocrinology: As a progesterone receptor antagonist, APR19 is being studied for its potential use in treating hormone-dependent conditions.
Pharmacology: Research is ongoing to understand the pharmacokinetics and pharmacodynamics of APR19, which could lead to the development of new therapeutic agents.
Wirkmechanismus
APR19 exerts its effects by selectively binding to the progesterone receptor and inhibiting its activity. This leads to a reduction in the expression of progesterone receptor and estrogen receptor alpha, which are key drivers of cell proliferation in hormone-dependent cancers . The compound also induces apoptosis (programmed cell death) in cancer cells by activating pathways such as poly(ADP-ribose) polymerase (PARP) cleavage .
Vergleich Mit ähnlichen Verbindungen
APR19 is unique compared to other progesterone receptor antagonists due to its selective and passive antagonistic properties. Similar compounds include:
Ulipristal acetate: Another progesterone receptor modulator that has shown anti-tumor activity but with different molecular mechanisms.
Mifepristone: A well-known progesterone receptor antagonist used for various medical applications, but with a broader range of effects and potential side effects.
APR19 stands out due to its distinct molecular mechanism and selective action, making it a promising candidate for further research and development in oncology and other fields.
Eigenschaften
Molekularformel |
C21H32F2 |
|---|---|
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
(1S,2R,8S,10aR,12aS)-1,8-difluoro-2,10a,12a-trimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10b,11,12-tetradecahydrochrysene |
InChI |
InChI=1S/C21H32F2/c1-13-4-7-17-16-6-5-14-12-15(22)8-10-20(14,2)18(16)9-11-21(17,3)19(13)23/h5,13,15-19H,4,6-12H2,1-3H3/t13-,15+,16?,17?,18?,19+,20+,21+/m1/s1 |
InChI-Schlüssel |
UEILQXVVJHZGQK-KYFJQHFKSA-N |
Isomerische SMILES |
C[C@@H]1CCC2C3CC=C4C[C@H](CC[C@@]4(C3CC[C@@]2([C@H]1F)C)C)F |
Kanonische SMILES |
CC1CCC2C3CC=C4CC(CCC4(C3CCC2(C1F)C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chloroanilino)carbamoylamino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide](/img/structure/B10771844.png)
![4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide](/img/structure/B10771862.png)
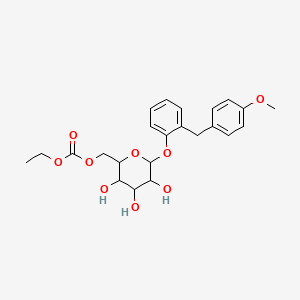
![N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide](/img/structure/B10771874.png)
![4-(cyclopropylmethoxy)-N-[8-methyl-3-[(1R)-1-pyrrolidin-1-ylethyl]quinolin-7-yl]benzamide](/img/structure/B10771881.png)
![(3S)-4-[[(2R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-3-methyl-2-[(3R)-2-oxo-3-[[2-[4-(quinoxaline-2-carbonylamino)phenyl]acetyl]amino]pyrrolidin-1-yl]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771886.png)
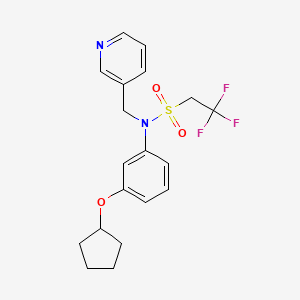
![3-(2-bromophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea](/img/structure/B10771896.png)
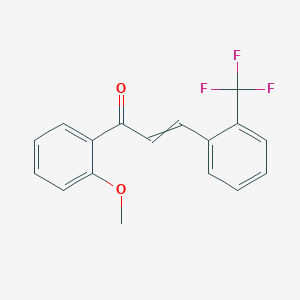
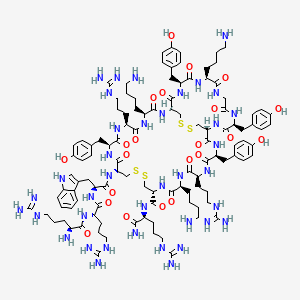
![2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoylamino]pentanedioic acid](/img/structure/B10771902.png)

![3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane](/img/structure/B10771922.png)
